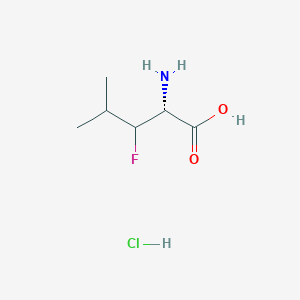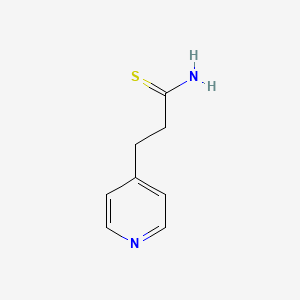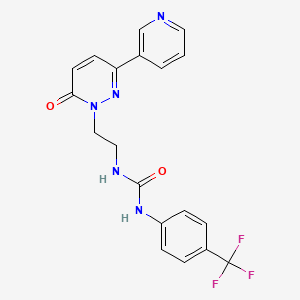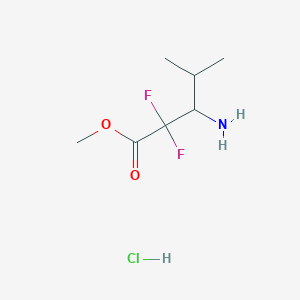
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and a phenoxy group, which is a phenol ether with an oxygen atom bonded to a benzene ring . The presence of a methylthio group suggests that it contains a sulfur atom bonded to a methyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . For instance, 2-methylthio-1,4-dihydropyrimidines were synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the imidazole ring is a part of many biologically important compounds and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the functional groups in the molecule and the conditions under which the compound is stored or used .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Applications
Compounds with similar structural functionalities to 1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone have been explored for their antimicrobial properties. For instance, parabens, which share some functional similarities, are widely used as preservatives due to their antimicrobial activity in various consumer products, including pharmaceuticals and cosmetics. Their mechanism involves weak endocrine disruptor activities, and despite their long history of use, their environmental impact and biodegradation in aquatic environments are subjects of ongoing research (Haman, Dauchy, Rosin, & Munoz, 2015).
2. Environmental Fate and Sorption
Research on the environmental fate, behavior, and sorption of chemicals related to phenoxy herbicides indicates a significant interest in understanding how these compounds interact with soil and aquatic environments. Such studies are crucial for predicting the environmental impact of new compounds with similar chemical structures (Werner, Garratt, & Pigott, 2012).
3. Anticancer and Antiprotozoal Activities
Phenothiazines, a class of compounds that share structural motifs with the compound , have been extensively studied for their broad spectrum of biological activities, including anticancer and antiprotozoal effects. Research has shown that modifications to the phenothiazine scaffold can lead to compounds with potent anticancer properties, highlighting the therapeutic potential of such chemical structures (González-González, Vázquez-Jiménez, Paz-González, Bolognesi, & Rivera, 2021).
4. Role in Drug Metabolism and Potential Drug Interactions
The study of cytochrome P450 isoforms, which are essential for drug metabolism, has revealed that compounds targeting these enzymes can significantly impact the metabolic pathways of various drugs. This research area is critical for understanding potential drug-drug interactions and for the development of safer pharmaceutical agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
5. Antioxidant and Free Radical Scavenging Activities
The exploration of compounds with antioxidant properties is a significant area of research due to the potential health benefits of such compounds. Studies on thymol and chlorogenic acid, for example, demonstrate the therapeutic potential of compounds with antioxidant, anti-inflammatory, and free radical scavenging activities, which could be relevant for new compounds with similar functionalities (Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017); (Naveed et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science . Additionally, further studies could be conducted to better understand its physical and chemical properties, synthesis methods, and mechanisms of action .
Eigenschaften
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-12-13-7-8-14(12)11(15)9-16-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMYINTAPHAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)

![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid](/img/structure/B2583374.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2583375.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)



![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)
